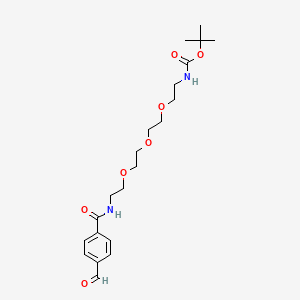

Ald-Ph-PEG3-NH-Boc

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O7/c1-21(2,3)30-20(26)23-9-11-28-13-15-29-14-12-27-10-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMIDXZZBNCXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ald-Ph-PEG3-NH-Boc structure and properties

Precision Heterobifunctional Linkers in PROTAC & Bioconjugation Design

Executive Summary

Ald-Ph-PEG3-NH-Boc (CAS: 1807540-87-9) is a high-fidelity heterobifunctional crosslinker designed for the convergent synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and protein-small molecule conjugates.[1][2][3][4]

Unlike standard aliphatic aldehyde linkers, this molecule incorporates a phenyl (Ph) spacer adjacent to the aldehyde.[2][3] This aromatic "hard stop" confers superior hydrolytic stability to the aldehyde moiety and provides a distinct UV chromophore for reaction monitoring, while the PEG3 (triethylene glycol) spacer maintains aqueous solubility and thermodynamic flexibility.[1][3]

Chemical Architecture & Specifications

The molecule functions as a "logic gate" in synthesis: the Boc group remains inert until acid-activated, while the Aldehyde is ready for immediate reductive amination.[1]

1.1 Structural Anatomy[1][2][3]

-

Reactive Terminus A (Electrophile): Aromatic Aldehyde (Benzaldehyde derivative).[1][2][3] Forms stable Schiff bases with primary amines (Lysine residues or N-termini).[1][2][3]

-

Spacer (Modulator): Phenyl-PEG3.[1][2][3] The phenyl ring adds rigidity and UV absorbance; the PEG3 chain prevents non-specific hydrophobic aggregation.

-

Reactive Terminus B (Protected Nucleophile): Boc-protected amine.[1][2][3][5] Unmasked by TFA/HCl to reveal a primary amine for further conjugation.[1][2][3]

1.2 Physicochemical Data Table

| Property | Specification |

| Chemical Name | tert-butyl (2-(2-(2-(4-formylphenoxy)ethoxy)ethoxy)ethyl)carbamate |

| CAS Number | 1807540-87-9 (Representative) |

| Molecular Formula | C₂₁H₃₃NO₆ |

| Molecular Weight | ~395.49 Da |

| Appearance | Pale yellow viscous oil or low-melting solid |

| Solubility | DCM, DMSO, DMF, MeOH (High); Water (Moderate) |

| Reactive Groups | Aldehyde (CHO), Carbamate (NH-Boc) |

| Storage | -20°C, under inert gas (Ar/N₂).[1][2][3] Hygroscopic. |

Functional Logic & Visualization

The following diagram illustrates the molecular connectivity and the "functional zones" that dictate its reactivity profile.

Caption: Functional decomposition of Ald-Ph-PEG3-NH-Boc showing the stability-enhancing aromatic core and orthogonal reactive termini.

Critical Reactivity Profile (Expert Analysis)

3.1 The "Aromatic Advantage"

Researchers often choose Ald-Ph- variants over aliphatic aldehydes (e.g., Ald-CH2-PEG...) for two reasons:

-

Imine Stability: The Schiff base formed from a benzaldehyde is conjugated with the aromatic ring, making it thermodynamically more stable than one formed from an alkyl aldehyde.[1] This allows for more controlled reduction steps.[1][2][3][6]

-

UV Traceability: The phenyl ether moiety provides a strong UV signature at ~254 nm and ~280 nm.[1][3] This is critical during HPLC purification, as pure PEG chains are UV-silent and require destructive ELSD detection.[1][2][3]

3.2 The "Boc Lock"

The tert-butyloxycarbonyl (Boc) group is acid-labile.[1][2][3] It must be maintained at pH > 4 during the aldehyde conjugation step.[3] Premature exposure to strong acids (TFA, HCl) will deprotect the amine, leading to rapid self-polymerization (head-to-tail reaction between the new amine and the aldehyde).[1][2][3]

Experimental Protocols

Protocol A: Selective Boc Deprotection (The "Unlock")

Use this protocol to expose the amine terminus for reaction with NHS-esters or carboxylic acids.[1][2][3]

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS - optional scavenger).[1][2][3]

-

Dissolution: Dissolve 100 mg of Ald-Ph-PEG3-NH-Boc in 2 mL of anhydrous DCM.

-

Acidification: Add 1 mL of TFA dropwise at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (disappearance of high Rf spot) or LC-MS.[1][2][3]

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.[1][2][3]

-

Product: The resulting Ald-Ph-PEG3-NH₂·TFA salt is unstable and should be used immediately or stored dry at -20°C.[1][2][3]

Protocol B: Reductive Amination (The "Conjugation")

Use this protocol to conjugate the aldehyde terminus to a protein lysine or small molecule amine.[3]

Reagents: Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB), Acetic Acid.[1][2][3]

-

Buffer Selection: Dissolve the target amine (Protein/Ligand) in Phosphate Buffer (pH 6.5–7.5).[1][2][3]

-

Coupling: Add 2–5 equivalents of Ald-Ph-PEG3-NH-Boc (dissolved in DMSO if necessary) to the amine solution.

-

Imine Formation: Incubate for 1 hour at RT.

-

Reduction: Add NaCNBH₃ (final concentration 20–50 mM).

-

Quenching: Stop reaction with 1M Tris (pH 8.5) or by desalting column.[1][2][3][7]

Synthesis Workflow Diagram

This diagram outlines the convergent synthesis strategy typically used in PROTAC development.

Caption: Step-wise conjugation logic: Reductive amination first prevents self-polymerization, followed by deprotection and final coupling.[1][2][3]

References & Sourcing

-

BroadPharm. Ald-Ph-PEG3-NH-Boc Product Specifications and NMR Data. Retrieved from [1][2][3]

-

Hermanson, G. T. (2013).[1][2][3] Bioconjugate Techniques (3rd Edition).[1][2][3] Academic Press.[1][2][3] (Chapter 3: The Chemistry of Reactive Groups - Aldehydes and Ketones).

-

BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 1807540-87-9.[1][2][3] Retrieved from [1][2][3]

-

PubChem. Compound Summary: tert-butyl (2-(2-(2-(4-formylphenoxy)ethoxy)ethoxy)ethyl)carbamate.[1][2][3] Retrieved from [1][2][3]

Sources

- 1. 1807503-90-7 | Ald-ph-peg2-nhboc - AiFChem [aifchem.com]

- 2. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C11H23NO5 | CID 15742132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1807540-87-9|Ald-ph-peg3-nh-boc|BLD Pharm [bldpharm.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

Strategic Engineering of Bioconjugates: The Benzaldehyde-PEG3-Boc-amine Linker

The following technical guide is structured to provide actionable, high-level engineering insights into the Benzaldehyde-PEG3-Boc-amine linker. It moves beyond basic product descriptions to address the how and why of its application in complex bioconjugation.

Executive Summary

The Benzaldehyde-PEG3-Boc-amine linker represents a specialized heterobifunctional scaffold designed for precision "linkerology" in Antibody-Drug Conjugates (ADCs), PROTACs, and peptide synthesis. Unlike standard aliphatic aldehyde linkers, the aromatic benzaldehyde moiety offers enhanced stability against oxidation and prevents enolization, while the PEG3 spacer provides critical aqueous solubility without the steric bulk of longer polymers. This guide details the chemical logic, reaction pathways, and validated protocols for deploying this linker in drug development.

Part 1: Structural Anatomy & Chemical Logic

To effectively utilize this linker, one must understand the functional contribution of its three distinct domains.

| Component | Chemical Structure | Functional Role & Engineering Logic |

| Benzaldehyde | The "Soft" Electrophile. Unlike aliphatic aldehydes, the aromatic ring stabilizes the carbonyl group, preventing self-aldol condensation (no | |

| PEG3 Spacer | The Solubilizer. A discrete (monodisperse) polyethylene glycol chain. It disrupts hydrophobic interactions of payloads (e.g., PBD dimers), preventing aggregation. Its defined length (~13-16 Å) enables precise spatial separation in PROTACs. | |

| Boc-Amine | The Latent Nucleophile. The tert-butyloxycarbonyl (Boc) group masks the primary amine, preventing polymerization during the aldehyde conjugation step. It acts as an orthogonal "off" switch, activatable only by strong acid. |

Why This Specific Architecture?

-

Stability vs. Reactivity: The benzaldehyde group forms Schiff bases that are conjugated to the aromatic ring, offering higher hydrolytic stability than those formed from aliphatic aldehydes [1].

-

Solubility Control: In ADC design, hydrophobic payloads often cause antibody aggregation. The hydrophilic PEG3 unit acts as a "hydration shell," masking the hydrophobicity of the payload [2].

Part 2: Reactivity Profile & Mechanism

The utility of this linker lies in its ability to facilitate Reductive Amination (stable linkage) or Hydrazone Ligation (pH-sensitive release), followed by Boc Deprotection .

Mechanistic Workflow

The following diagram illustrates the divergent pathways for this linker. The Reductive Amination pathway is preferred for stable ADCs, while Hydrazone formation is used for acid-cleavable release mechanisms.

Caption: Divergent synthesis pathways. Solid lines indicate stable conjugation via reductive amination; dashed lines indicate reversible hydrazone ligation.

Part 3: Experimental Protocols

Protocol A: Stable Conjugation via Reductive Amination

Objective: Permanently attach the linker to a protein or small molecule amine.

Critical Parameter: pH Control (5.0 – 6.0).

-

Why? You must protonate the carbonyl oxygen to encourage nucleophilic attack, but you must not fully protonate the amine nucleophile (which would render it non-reactive). A pH of 5-6 is the "Goldilocks" zone for Schiff base formation [3].

Materials:

-

Benzaldehyde-PEG3-Boc-amine

-

Target Amine (Protein or Drug)[1]

-

Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Acetic Acid/Acetate Buffer

Step-by-Step:

-

Imine Formation: Dissolve the target amine in buffer (0.1M Acetate, pH 5.5) or organic solvent (MeOH/DCM) with 1% Acetic Acid. Add 1.5–2.0 equivalents of Benzaldehyde-PEG3-Boc-amine.

-

Equilibration: Stir for 30–60 minutes to allow the Schiff base (imine) to reach equilibrium. Note: The aromatic aldehyde reacts slower than aliphatic ones; patience is key.

-

Reduction: Add 2–5 equivalents of

.-

Expert Tip: Do not use

here; it is too strong and will reduce the aldehyde to an alcohol before it can couple.

-

-

Quenching: Quench with water or slightly basic buffer after reaction completion (monitor via LC-MS, looking for mass shift +424 Da).

Protocol B: Boc Deprotection (The "Unmasking")

Objective: Remove the Boc group to liberate the primary amine for further conjugation (e.g., to an NHS-ester payload).

Method 1: TFA (Standard)

-

Dissolve the intermediate in DCM.[2]

-

Add Trifluoroacetic Acid (TFA) to a final concentration of 20–50% (v/v).[2]

-

Stir at Room Temp for 30–60 mins.

-

Critical Step: Evaporate TFA completely. Residual TFA can form salts that interfere with subsequent acylations. Co-evaporate with toluene to ensure removal [4].[2]

Method 2: HCl/Dioxane (Non-oxidizing)

-

Dissolve in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (4–10 equivalents).

-

Stir for 1 hour. The amine-hydrochloride salt often precipitates, allowing easy filtration [4].[3]

Part 4: Applications in Drug Delivery[4][5][6]

Antibody-Drug Conjugates (ADCs)

The PEG3 spacer is specifically engineered to bridge the "hydrophobicity gap."

-

Challenge: Highly potent payloads (e.g., PBD dimers, Maytansinoids) are hydrophobic. Conjugating them directly to an antibody causes the antibody to aggregate and clear rapidly from the blood.

-

Solution: The Benzaldehyde-PEG3 linker masks this hydrophobicity. The benzaldehyde allows site-specific conjugation to engineered antibodies (e.g., those with introduced hydrazine-containing amino acids) or N-terminal amines [2].

PROTAC Linkerology

In Proteolysis Targeting Chimeras (PROTACs), the linker length determines the ternary complex stability.

-

Application: The PEG3 unit provides a defined distance (~13 Å). The Boc-amine allows the modular attachment of an E3 ligase ligand (e.g., Thalidomide derivative), while the benzaldehyde attaches to the Warhead ligand.

-

Advantage: The aromatic rigidity of the benzaldehyde near the warhead can restrict degrees of freedom, potentially improving binding entropy compared to purely alkyl chains [5].

Part 5: Stability & Storage

-

Oxidation: While more stable than aliphatic aldehydes, benzaldehydes can oxidize to benzoic acids over time. Store under Argon/Nitrogen at -20°C.

-

Hygroscopicity: The PEG moiety attracts water. Ensure the vial is warmed to room temperature before opening to prevent condensation, which can hydrolyze the Boc group over long periods.

References

-

BroadPharm. PEG Aldehyde Linkers: Structural Advantages. Retrieved from

-

MolecularCloud. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from

-

BenchChem. (2025).[2] A Comparative Guide to TFA and HCl for Boc Deprotection.[4] Retrieved from

-

MedChemExpress. m-PEG3-0-benzaldehyde: PROTAC Linker Applications. Retrieved from

Sources

The Strategic Application of Ald-Ph-PEG3-NH-Boc in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted therapeutics is increasingly dominated by precision constructs such as Antibody-Drug Conjugates (ADCs), where the linker molecule is a critical determinant of efficacy and safety. This technical guide provides an in-depth exploration of Ald-Ph-PEG3-NH-Boc, a heterobifunctional linker designed to address key challenges in drug delivery. We will dissect the rational design behind its architecture, detailing the strategic roles of the benzaldehyde group, the discrete polyethylene glycol (PEG) spacer, and the Boc-protected amine. This guide will furnish researchers and drug development professionals with both the foundational principles and actionable protocols for the successful implementation of this linker in the synthesis of next-generation targeted therapies.

Introduction: The Pivotal Role of Linker Technology in Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a powerful class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules.[1] The linker, which connects the antibody to the payload, is a crucial component that profoundly influences the ADC's stability, pharmacokinetics (PK), and therapeutic index.[2] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated toxicities, while facilitating efficient payload liberation at the target site.[2] The Ald-Ph-PEG3-NH-Boc linker has emerged as a valuable tool in the bioconjugation chemist's arsenal, offering a unique combination of features to meet these demanding criteria.

Deconstructing the Ald-Ph-PEG3-NH-Boc Linker: A Molecule Designed for Purpose

The Ald-Ph-PEG3-NH-Boc linker is a heterobifunctional molecule, meaning it possesses two different reactive moieties, allowing for a sequential and controlled conjugation process.[3] Its structure can be broken down into four key components, each serving a distinct and vital function.

| Component | Chemical Group | Function |

| Antibody Conjugation Moiety | Benzaldehyde (Ald-Ph) | Reacts with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively.[3] |

| Hydrophilic Spacer | Triethylene Glycol (PEG3) | Increases hydrophilicity, improves solubility, reduces aggregation, and can prolong circulation half-life.[] |

| Payload Attachment Point | Amine (-NH-) | Provides a point of attachment for a drug payload, typically via an amide bond. |

| Protecting Group | tert-Butyloxycarbonyl (Boc) | A temporary protecting group for the amine, allowing for sequential conjugation. It is removed under acidic conditions to reveal the reactive amine.[5] |

The strategic combination of these elements provides a versatile platform for the development of sophisticated drug delivery systems. The PEG3 spacer, in particular, enhances the overall biopharmaceutical properties of the resulting conjugate, mitigating the hydrophobicity of many cytotoxic payloads and improving in vivo performance.[][6]

The Chemistry of Conjugation: A Step-by-Step Workflow

The use of Ald-Ph-PEG3-NH-Boc in the synthesis of an ADC involves a two-stage process: first, the attachment of the drug payload to the linker, followed by the conjugation of the drug-linker construct to the antibody.

Stage 1: Payload-Linker Synthesis

This initial stage involves the deprotection of the Boc group to reveal the primary amine, which is then coupled to a suitably activated cytotoxic payload.

Objective: To deprotect the amine of Ald-Ph-PEG3-NH-Boc and conjugate it to a carboxylic acid-containing payload.

Materials:

-

Ald-Ph-PEG3-NH-Boc

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Carboxylic acid-functionalized payload

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

Protocol:

-

Boc Deprotection: a. Dissolve Ald-Ph-PEG3-NH-Boc in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). c. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-functionalized linker is typically used in the next step without further purification.

-

Payload Activation and Coupling: a. In a separate flask, dissolve the carboxylic acid-functionalized payload in anhydrous DMF. b. Add 1.1 equivalents of DCC and 1.1 equivalents of NHS to the payload solution. c. Stir the reaction at room temperature for 2-4 hours to form the NHS-ester activated payload. d. Dissolve the deprotected Ald-Ph-PEG3-NH2 linker in anhydrous DMF and add it to the activated payload solution. e. Add 2-3 equivalents of DIPEA to the reaction mixture and stir at room temperature overnight. f. Monitor the reaction by LC-MS. g. Upon completion, purify the drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices:

-

TFA in DCM: This is a standard and efficient method for the cleavage of the acid-labile Boc protecting group.[7]

-

DCC/NHS: This combination is a widely used and effective method for activating carboxylic acids to form NHS esters, which then readily react with primary amines to form stable amide bonds.[8]

-

DIPEA: A non-nucleophilic base is used to neutralize the TFA salt of the deprotected amine and to facilitate the coupling reaction.

Caption: Workflow for the synthesis of the drug-linker construct.

Stage 2: Antibody-Drug-Linker Conjugation

The second stage involves the reaction of the aldehyde group on the drug-linker construct with a suitable nucleophile on the antibody. This can be achieved through site-specific introduction of an aminooxy or hydrazide group on the antibody.[9]

Objective: To conjugate the aldehyde-functionalized drug-linker to an antibody containing a site-specifically introduced aminooxy group.

Materials:

-

Purified antibody with an engineered aminooxy group

-

Purified Ald-Ph-PEG3-NH-CO-Payload (Drug-Linker Construct)

-

Phosphate-buffered saline (PBS), pH 6.5-7.0

-

Aniline (as a catalyst)

Protocol:

-

Antibody Preparation: a. Exchange the buffer of the aminooxy-functionalized antibody into PBS at the desired pH. b. Adjust the antibody concentration to 1-10 mg/mL.

-

Conjugation Reaction: a. Dissolve the drug-linker construct in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer. b. Add the drug-linker solution to the antibody solution at a molar excess of 3-10 fold. c. Add aniline to a final concentration of 10-100 mM. d. Incubate the reaction at room temperature or 37°C for 12-24 hours.

-

Purification: a. Purify the resulting ADC from excess drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Causality Behind Experimental Choices:

-

pH 6.5-7.0: This pH range is a compromise between the stability of the antibody and the optimal pH for oxime ligation, which is typically slightly acidic.

-

Aniline Catalyst: Aniline is a commonly used nucleophilic catalyst that significantly accelerates the rate of oxime bond formation.[10]

-

SEC/TFF: These are standard methods for purifying proteins and removing small molecule impurities.[8]

Caption: Synthesis of the final Antibody-Drug Conjugate (ADC).

Characterization and Quality Control of the ADC

Thorough characterization of the final ADC is essential to ensure its quality, safety, and efficacy. Key parameters to be evaluated include the drug-to-antibody ratio (DAR), aggregation, and in vitro potency.

| Parameter | Analytical Method(s) | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy | To determine the average number of drug molecules conjugated to each antibody.[11] |

| Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.[12] |

| In Vitro Potency | Cell-based cytotoxicity assays (e.g., MTT, CellTiter-Glo) | To assess the biological activity of the ADC on target and non-target cells.[13] |

In Vivo Performance and Stability Considerations

The ultimate test of an ADC's design is its performance in vivo. The Ald-Ph-PEG3-NH-Boc linker is designed to confer favorable pharmacokinetic properties and stability.

-

Pharmacokinetics: The hydrophilic PEG3 spacer is expected to increase the ADC's solubility and prolong its circulation half-life, leading to enhanced tumor accumulation.[]

-

Linkage Stability: The oxime or hydrazone bond formed between the linker and the antibody is generally stable at physiological pH.[14] However, the stability of hydrazone bonds can be pH-dependent, which can be exploited for drug release in the acidic environment of endosomes and lysosomes.[15] Oxime bonds are generally more stable than hydrazone bonds.[14]

Conclusion and Future Perspectives

The Ald-Ph-PEG3-NH-Boc linker offers a sophisticated and versatile platform for the construction of advanced drug delivery systems. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, allows for the synthesis of homogeneous and stable ADCs with potentially improved therapeutic windows. The step-by-step protocols and the underlying scientific principles detailed in this guide provide a solid foundation for researchers to harness the full potential of this powerful bioconjugation tool. As the field of targeted therapeutics continues to evolve, the rational design of linkers like Ald-Ph-PEG3-NH-Boc will remain a cornerstone of innovation, enabling the development of safer and more effective treatments for a wide range of diseases.

References

-

AxisPharm. (n.d.). Ald-PEG3-NHBoc. Retrieved from [Link]

-

AxisPharm. (n.d.). Ald-PEG-NH-Boc. Retrieved from [Link]

-

DC Chemicals. (n.d.). Ald-Ph-PEG3-O-NH-Boc Datasheet. Retrieved from [Link]

-

Single Use Support. (2023, May 9). Transport & Storage of Antibody Drug Conjugates (ADCs). Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from [Link]

-

Wu, P., & Brandish, P. E. (2017). Site-Specific Antibody Conjugation for ADC and Beyond. Pharmaceuticals, 10(4), 86. Retrieved from [Link]

-

Saito, G., & Tsumoto, K. (2021). Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. Biological and Pharmaceutical Bulletin, 44(10), 1425-1433. Retrieved from [Link]

-

Tsvetkova, Y., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. Bioconjugate Chemistry, 34(4), 649-661. Retrieved from [Link]

-

Glassman, M., et al. (2026). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry. Retrieved from [Link]

-

Webster, R., et al. (2012). Evidence for Metabolic Cleavage of a PEGylated Protein in Vivo Using Multiple Analytical Methodologies. Molecular Pharmaceutics, 9(4), 838-847. Retrieved from [Link]

-

Grandjean, C., et al. (2014). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Molecules, 19(9), 13619-13636. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. SciSpace. Retrieved from [Link]

-

ResearchGate. (n.d.). General concepts of antibody conjugation via tags. Retrieved from [Link]

-

WuXi Biology. (n.d.). Evaluation of the efficacy of ADC in vitro and in vivo. Retrieved from [Link]

-

CellMosaic. (n.d.). Application of ADC Stabilizing Buffers for Long-Term Storage of Antibody-Drug Conjugates. Retrieved from [Link]

-

Salmerón, C., et al. (2020). Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. Journal of Chemical Technology & Biotechnology, 95(11), 2946-2955. Retrieved from [Link]

-

Pujol, A., et al. (2009). Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. Organic & Biomolecular Chemistry, 7(5), 904-910. Retrieved from [Link]

-

Strop, P. (2014). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 25(5), 855-869. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Retrieved from [Link]

-

ProJect Pharmaceutics. (n.d.). ADC Formulation Development. Retrieved from [Link]

-

Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3466-3470. Retrieved from [Link]

-

Wang, L., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Journal of Visualized Experiments, (174). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

-

Huang, B. C. B., et al. (2018). Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions. mAbs, 10(6), 833-844. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved from [Link]

-

Zhang, D., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(30), 8823-8829. Retrieved from [Link]

-

Wang, S., & Xu, Y. (2022). Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development. Chinese Chemical Letters, 33(10), 4487-4496. Retrieved from [Link]

-

Agilent. (n.d.). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Retrieved from [Link]

-

Tsuchikama, K., & An, Z. (2018). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules, 23(2), 446. Retrieved from [Link]

-

Sonavane, G., et al. (2017). Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo. Nanomaterials, 7(10), 322. Retrieved from [Link]

-

Interchim. (n.d.). Antibody Conjugation User Manual. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar. Retrieved from [Link]

-

MolecularCloud. (n.d.). A Complete Guide for Antibody Drug Conjugate Manufacturing. Retrieved from [Link]

-

Rivera, B. (2017, June 20). Addressing the Challenges of Drug-to-Antibody Measurement. Chromatography Online. Retrieved from [Link]

-

Kolmar, H. (2016). Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics. Antibodies, 5(2), 11. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro assays for each ADC. Retrieved from [Link]

-

Wang, Y. S., et al. (2019). Pre-existing anti-polyethylene glycol antibody reduces the therapeutic efficacy and pharmacokinetics of PEGylated liposomes. Theranostics, 9(1), 79-90. Retrieved from [Link]

-

Le, K., et al. (2021). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. SLAS Discovery, 26(8), 1011-1020. Retrieved from [Link]

-

Bruker Daltonics. (2019, November 14). Qualitative and Quantitative Bio-analysis of Antibody Drug Conjugates (ADCs) using Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

BioAgilytix. (n.d.). ADCC and CDC Assay: Validation and Optimization. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ald-PEG3-NHBoc | AxisPharm [axispharm.com]

- 5. Ald-PEG-NH-Boc | AxisPharm [axispharm.com]

- 6. scispace.com [scispace.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. A Complete Guide for Antibody Drug Conjugate Manufacturing | MolecularCloud [molecularcloud.org]

- 9. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 11. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]

- 12. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

An In-Depth Technical Guide to Ald-Ph-PEG3-NH-Boc for Novices in Antibody-Drug Conjugate (ADC) Development

Welcome to a comprehensive exploration of Ald-Ph-PEG3-NH-Boc, a heterobifunctional linker that represents a significant advancement in the design of next-generation Antibody-Drug Conjugates (ADCs). This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, practical insights, and detailed protocols for leveraging this powerful tool. We will move beyond mere procedural steps to uncover the scientific rationale behind its design and application, ensuring a robust and logical approach to your ADC development program.

Introduction: The Imperative for Precision in ADC Engineering

Antibody-Drug Conjugates are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. An ADC is comprised of three core components: a monoclonal antibody (mAb) for specific antigen targeting, a cytotoxic payload, and a chemical linker that connects the two.[1] The linker is not a passive component; its chemical nature profoundly influences the ADC's stability, pharmacokinetics (PK), efficacy, and overall success.[1][2][3]

Early ADC development often relied on stochastic conjugation to native lysine or cysteine residues on the antibody, resulting in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to inconsistent PK profiles and a narrow therapeutic window.[4] Consequently, the field has shifted towards site-specific conjugation technologies, which offer precise control over DAR and payload placement.[5][6] This is where linkers like Ald-Ph-PEG3-NH-Boc become indispensable, enabling a homogenous and well-defined final product.

Chapter 1: Deconstructing the Ald-Ph-PEG3-NH-Boc Linker

To effectively utilize this linker, one must first understand the distinct role of each of its components. Ald-Ph-PEG3-NH-Boc is a heterobifunctional molecule, meaning it has two different reactive ends designed for a specific sequence of conjugation events.

-

Ald-Ph (Benzaldehyde Group): This is the antibody-reactive moiety. The aldehyde functional group is bio-orthogonal, meaning it does not react with the canonical amino acids found in proteins.[7] It is designed to react specifically with a complementary functional group, such as a hydrazide or an aminooxy group, or more commonly, with a formylglycine (fGly) residue that has been enzymatically generated on the antibody.[7][8][9][10] This enzymatic approach is the cornerstone of the "aldehyde tag" technology.

-

PEG3 (Polyethylene Glycol Spacer): This component is a discrete polyethylene glycol chain with three repeating units. PEG linkers are incorporated into ADC design to enhance the overall properties of the conjugate.[2][] The hydrophilic nature of the PEG spacer improves the water solubility of the often-hydrophobic linker-payload complex, which can reduce aggregation and simplify the conjugation process.[2][12] Furthermore, the PEG chain can improve the ADC's pharmacokinetic profile by increasing its hydrodynamic size, which can reduce renal clearance and extend its circulation half-life.[2][13]

-

NH-Boc (Boc-Protected Amine): This is the payload-attachment point. The primary amine (-NH2) is masked with a tert-butyloxycarbonyl (Boc) protecting group.[14][15] This protection is critical as it prevents the amine from reacting prematurely.[15] The Boc group is stable under many reaction conditions but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the free amine which is then ready to be coupled with an activated payload molecule.[15][16]

Caption: Functional components of the Ald-Ph-PEG3-NH-Boc linker.

Chapter 2: The Site-Specific Conjugation Workflow

The use of Ald-Ph-PEG3-NH-Boc enables a highly controlled, sequential conjugation strategy. This process can be divided into two primary stages: payload attachment to the linker and subsequent conjugation of the linker-payload complex to the antibody.

Stage 1: Generation of the Aldehyde Tag on the Antibody

The key to site-specificity with this linker is the creation of a unique reactive handle on the antibody. The most common method is the "aldehyde tag" technology, which utilizes the Formylglycine-Generating Enzyme (FGE).[7][17][18]

-

Genetic Encoding: A specific peptide sequence, known as the FGE recognition sequence or "aldehyde tag" (e.g., LCTPSR), is genetically engineered into a desired, solvent-accessible location within the antibody's light or heavy chain.[17][19]

-

Enzymatic Conversion: During protein expression in mammalian cells, FGE recognizes this tag and oxidizes the cysteine residue within the sequence to a Cα-formylglycine (fGly) residue.[7][20][21] This enzymatic conversion creates a bio-orthogonal aldehyde group at a precise location on the antibody, ready for conjugation.[7][18]

Stage 2: Two-Step Linker-Payload Conjugation

This stage involves preparing the linker-payload complex and then attaching it to the engineered antibody.

-

Boc Deprotection: The Boc group on the Ald-Ph-PEG3-NH-Boc linker is removed using a strong acid like Trifluoroacetic Acid (TFA) to expose the primary amine.

-

Payload Activation & Coupling: The cytotoxic payload, which typically contains a carboxylic acid group, is activated (e.g., using EDC/NHS chemistry to form an NHS ester) and then reacted with the newly exposed amine on the linker to form a stable amide bond. This creates the Ald-Ph-PEG3-Payload complex.

-

ADC Formation: The aldehyde-tagged antibody is then reacted with the Ald-Ph-PEG3-Payload complex. The reaction, often a Hydrazinyl Iso-Pictet-Spengler (HIPS) ligation, forms a stable carbon-carbon bond between the antibody's aldehyde group and the linker's reactive end.[4][6][17] This final step yields a homogeneous ADC with a precise DAR.

Sources

- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 2. adcreview.com [adcreview.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]

- 10. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. books.rsc.org [books.rsc.org]

- 13. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 14. Ald-PEG-NH-Boc | AxisPharm [axispharm.com]

- 15. benchchem.com [benchchem.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzyme-mediated Modification and Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Guide to Oxime Ligation for Bioconjugation Using Ald-Ph-PEG3-NH-Boc

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of the heterobifunctional linker, Ald-Ph-PEG3-NH-Boc, in reactions with aminooxy-containing molecules. We will explore the underlying chemical principles of oxime ligation, provide validated, step-by-step protocols for conjugation, and discuss key applications and troubleshooting strategies. The focus is on leveraging the unique structural features of this linker—a reactive benzaldehyde, a hydrophilic PEG spacer, and a protected amine—to achieve stable and efficient bioconjugates.

Introduction: The Power of Oxime Ligation

In the landscape of bioconjugation, the ability to form stable, covalent linkages between molecules under mild, aqueous conditions is paramount. Oxime ligation, the reaction between an aldehyde or ketone and an aminooxy group, has emerged as a robust and highly chemoselective tool.[1][2][3] This bioorthogonal reaction proceeds with high specificity, does not require metal catalysts that can interfere with biological systems, and forms a highly stable oxime bond.[2][3]

The Ald-Ph-PEG3-NH-Boc linker is a sophisticated reagent designed to harness the power of oxime ligation while offering additional functionality. Its key components are:

-

Benzaldehyde (Ald-Ph): An aromatic aldehyde that serves as the electrophilic partner in the oxime ligation. Aromatic aldehydes are potent electrophiles, often more reactive than aliphatic aldehydes or ketones, which can lead to faster reaction kinetics.[4]

-

PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that improves the aqueous solubility of the linker and resulting conjugate, reduces steric hindrance, and adds flexibility.[5]

-

Boc-Protected Amine (NH-Boc): A tert-butyloxycarbonyl (Boc) protected primary amine. This group remains inert during the initial oxime ligation, providing a latent functional handle that can be deprotected under acidic conditions for subsequent, orthogonal modification.[5][6]

This guide will detail the practical execution of this powerful conjugation chemistry.

The Chemistry: Mechanism and Kinetics

The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism. First, the nucleophilic aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the acid-catalyzed dehydration of the resulting hemiaminal intermediate to yield the stable C=N-O oxime linkage.

Caption: General mechanism of oxime bond formation.

Reaction pH and Catalysis

The rate of oxime ligation is highly pH-dependent. The reaction is fastest in a slightly acidic environment, typically between pH 4 and 5.[3][7][8] This pH range represents a compromise: it is acidic enough to facilitate the dehydration of the hemiaminal intermediate but not so acidic as to cause significant protonation of the nucleophilic aminooxy group, which would render it unreactive.[9]

However, many biomolecules are sensitive to acidic conditions. For reactions requiring physiological pH (pH 6.5-7.5), the ligation can be significantly accelerated by a nucleophilic catalyst, most commonly aniline or its derivatives.[1][10] Aniline functions by first forming a more reactive protonated Schiff base with the aldehyde, which is then readily attacked by the aminooxy nucleophile.[1] Studies have shown that substituted anilines, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), can be even more efficient catalysts than aniline, offering substantial rate enhancements at neutral pH.[8][11]

Stability of the Oxime Bond

The resulting oxime bond is significantly more stable against hydrolysis than corresponding imine and hydrazone linkages, another key advantage of this chemistry.[10] It is stable across a broad pH range (pH 2 to 9) and under typical physiological conditions, making it ideal for in vivo applications and the development of robust bioconjugates.[7]

Detailed Experimental Protocol

This protocol provides a general framework for the conjugation of an aminooxy-functionalized molecule to Ald-Ph-PEG3-NH-Boc. Optimization may be required based on the specific properties of the reactants.

Materials and Reagents

-

Ald-Ph-PEG3-NH-Boc

-

Aminooxy-functionalized molecule (e.g., protein, peptide, small molecule)

-

Reaction Buffer A (Acidic): 0.1 M Sodium Acetate, pH 4.5

-

Reaction Buffer B (Neutral): 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

-

Catalyst Stock (for Buffer B): 100 mM Aniline or p-phenylenediamine in DMSO or DMF. Caution: Aniline and its derivatives are toxic. Handle with appropriate personal protective equipment.

-

Reaction solvents (e.g., DMSO, DMF) for dissolving reagents

-

Quenching reagent (e.g., acetone)

-

Purification system (e.g., HPLC, FPLC with appropriate column)

Step-by-Step Conjugation Procedure

-

Reagent Preparation:

-

Prepare a stock solution of Ald-Ph-PEG3-NH-Boc (e.g., 10-50 mM) in an appropriate organic solvent like DMSO or DMF.

-

Dissolve the aminooxy-containing molecule in the chosen reaction buffer (Buffer A or B) to a final concentration typically in the low millimolar to high micromolar range. If the molecule has poor aqueous solubility, a co-solvent (e.g., DMSO, up to 10-20% v/v) can be added, but compatibility with the biomolecule must be verified.

-

-

Ligation Reaction Setup:

-

In a microcentrifuge tube, combine the solution of the aminooxy-containing molecule with the Ald-Ph-PEG3-NH-Boc stock solution. A slight molar excess (1.2 to 5 equivalents) of the smaller reagent is typically used to drive the reaction to completion.

-

For Acidic Conditions (pH 4.5): The reaction can proceed without a catalyst.

-

For Neutral Conditions (pH 7.4): Add the catalyst stock solution to a final concentration of 10-20 mM.[3] The final concentration of organic solvent should be kept as low as possible.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature (20-25°C) or 37°C.

-

Reaction times can vary significantly, from 1-2 hours to overnight, depending on the reactivity of the substrates, their concentrations, and the presence of a catalyst. Reactions at neutral pH without a catalyst will be considerably slower.[4]

-

-

Monitoring the Reaction:

-

The reaction progress can be monitored by techniques such as LC-MS to observe the consumption of starting materials and the formation of the desired product.

-

For chromophoric molecules, UV-Vis spectroscopy can also be a useful tool.

-

-

Purification of the Conjugate:

-

Once the reaction has reached the desired conversion, the conjugate must be purified from excess reagents and byproducts.

-

For proteins and large peptides: Size-Exclusion Chromatography (SEC) or dialysis are effective for removing small molecule reagents.

-

For small molecules and peptides: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for achieving high purity.

-

The entire workflow, from reagent preparation to the final purified product, is a sequential process requiring careful execution at each stage.

Caption: Experimental workflow for oxime ligation.

Summary of Key Reaction Parameters

For ease of reference, the table below summarizes the critical parameters for a successful ligation reaction.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| pH | 4.0 - 5.0 (uncatalyzed) or 6.5 - 7.5 (catalyzed) | Acidic pH is optimal for the reaction mechanism but may harm sensitive biomolecules.[3][7] Neutral pH requires a catalyst for efficient reaction rates.[10] |

| Catalyst | Aniline, p-phenylenediamine (pPDA) | Required for reasonable kinetics at neutral pH. pPDA is often more efficient than aniline.[1][8] Final concentration typically 10-20 mM. |

| Temperature | 20 - 37 °C | Higher temperatures can increase reaction rates but may compromise the stability of biological substrates. |

| Solvent | Aqueous buffer (Acetate, PBS). Co-solvents (DMSO, DMF) as needed. | The PEG3 spacer enhances water solubility, but co-solvents may be needed for hydrophobic molecules.[5] Ensure biomolecule stability in the final solvent mixture. |

| Reactant Ratio | 1.2 - 5 eq. of the less complex molecule | Using a slight excess of one component drives the reaction towards completion. The choice depends on the cost and availability of the reagents. |

| Reaction Time | 1 - 24 hours | Highly dependent on concentration, temperature, and catalysis. Must be determined empirically by monitoring the reaction. |

Applications in Drug Development and Research

The versatility and stability of this conjugation chemistry make it suitable for a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): Site-specific introduction of an aldehyde or aminooxy group onto an antibody allows for the precise attachment of a cytotoxic payload via a stable oxime linker.

-

PEGylation: The modification of proteins or peptides with PEG chains to improve their pharmacokinetic profiles. The protected amine on the linker allows for subsequent attachment of other molecules after PEGylation.

-

Radiotracer Development: The rapid and efficient nature of catalyzed oxime ligation is particularly useful for labeling peptides and other targeting moieties with short-half-life radioisotopes, such as in the development of 18F-PET tracers.[1][2][3]

-

Surface Immobilization: Covalently attaching proteins or other biomolecules to aminooxy-functionalized surfaces for the development of biosensors, microarrays, and diagnostic devices.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Incorrect pH: Reaction is too slow. | Verify buffer pH. For neutral reactions, ensure the catalyst is added and active. Consider switching to an acidic buffer if the biomolecule is stable. |

| Reagent Degradation: Aldehydes can oxidize; aminooxy groups can be reactive. | Use fresh reagents. Store stock solutions appropriately (e.g., at -20°C, protected from light). | |

| Steric Hindrance: The conjugation site is not accessible. | Consider a linker with a longer PEG chain. | |

| Multiple Products or Side Reactions | Non-specific Reactions: If other reactive carbonyls or amines are present and unprotected. | The reaction is highly chemoselective, but extreme conditions could cause side reactions. Ensure orthogonal protecting group strategy if needed. |

| Dimerization (with pPDA): If the molecule contains multiple reactive sites. | Replace p-phenylenediamine (two amines) with aniline (one amine) to prevent cross-linking.[3] | |

| Difficulty in Purification | Poor Resolution: Product and starting material co-elute. | Optimize the purification gradient (e.g., RP-HPLC) or switch to an orthogonal method (e.g., ion exchange followed by SEC). |

| Product Instability: Conjugate degrades during purification. | Ensure the pH of purification buffers is within the stable range for the oxime bond (pH 2-9).[7] Avoid high temperatures. |

References

- Current time information in Merrimack County, US. (n.d.). Google.

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - RSC Publishing. (2022, July 26). Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]

-

4.1 Schematic representation of (A) oxime ligation reaction between an... (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Ald-PEG3-NHBoc. (n.d.). AxisPharm. Retrieved February 1, 2026, from [Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A. (2022, July 26). Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]

-

Aminooxy & Aldehyde PEO/PEG reagents. (n.d.). Interchim. Retrieved February 1, 2026, from [Link]

-

Ald-PEG-NH-Boc. (n.d.). AxisPharm. Retrieved February 1, 2026, from [Link]

-

Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. (n.d.). ACS Publications. Retrieved February 1, 2026, from [Link]

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (n.d.). ACS Publications. Retrieved February 1, 2026, from [Link]

-

Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (n.d.). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2025, August 6). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]

-

Quick Tips - Troubleshooting problematic ligation reactions. (2018, October 11). YouTube. Retrieved February 1, 2026, from [Link]

-

Aminooxy PEG - Aldehyde. (n.d.). AxisPharm. Retrieved February 1, 2026, from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ald-PEG3-NHBoc | AxisPharm [axispharm.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Leveraging the Ald-Ph-PEG3-NH-Boc Linker for Advanced PROTAC Synthesis

Introduction: The Critical Role of Linkers in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules function by co-opting the cell's natural disposal system, the ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1] While much focus is placed on the protein-binding ligands, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[4][5]

The Ald-Ph-PEG3-NH-Boc linker is a versatile, heterobifunctional linker designed for the rational synthesis of PROTACs. It features three key chemical moieties:

-

An aldehyde (Ald) group for covalent conjugation to a nucleophilic group on the E3 ligase ligand, typically a primary amine, through reductive amination.

-

A hydrophilic polyethylene glycol (PEG3) spacer that enhances solubility and provides optimal length and flexibility for the formation of a productive ternary complex.[5][6][7]

-

A tert-butyloxycarbonyl (Boc)-protected amine (NH-Boc) which, after deprotection, provides a reactive site for the conjugation of the POI-binding ligand.[8]

This application note provides a comprehensive guide to the use of the Ald-Ph-PEG3-NH-Boc linker in the synthesis of PROTACs, with a focus on its conjugation to E3 ligase ligands. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss methods for the characterization of the resulting conjugates.

Mechanism of Action: The Chemistry of Conjugation

The synthesis of a PROTAC using the Ald-Ph-PEG3-NH-Boc linker is a sequential process that leverages well-established and reliable chemical transformations. The overall workflow is depicted below:

PROTAC Synthesis Workflow. A three-part process for synthesizing a PROTAC molecule.

The first key step is the conjugation of the aldehyde group of the linker to a primary amine on the E3 ligase ligand via reductive amination . This reaction proceeds in two stages:

-

Schiff Base Formation: The primary amine of the E3 ligase ligand performs a nucleophilic attack on the aldehyde's carbonyl carbon. This is followed by dehydration to form an imine, also known as a Schiff base. This initial bond is reversible.[9]

-

Reduction: The unstable Schiff base is then reduced to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9][10] These reagents are selective for the imine and will not reduce the aldehyde, which is crucial for an efficient one-pot reaction.[10][11]

Once the E3 ligase ligand is securely attached, the Boc protecting group on the other end of the linker is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[12][13][14] This deprotection step exposes the primary amine, which is then ready for conjugation to the POI-binding ligand, usually through the formation of a stable amide bond.

Protocols for PROTAC Synthesis

The following protocols provide a general framework for the synthesis of a PROTAC using the Ald-Ph-PEG3-NH-Boc linker. Researchers should optimize the reaction conditions for their specific E3 ligase and POI ligands.

Part 1: Conjugation of Ald-Ph-PEG3-NH-Boc Linker to an Amine-Containing E3 Ligase Ligand

This protocol describes the reductive amination of the linker with an E3 ligase ligand. For this example, we will consider a derivative of pomalidomide, a common ligand for the Cereblon (CRBN) E3 ligase, that has been functionalized with a primary amine.[15][16]

Materials and Reagents:

| Reagent | Supplier | Purpose |

| Ald-Ph-PEG3-NH-Boc Linker | Various | Heterobifunctional linker |

| Amine-functionalized E3 Ligase Ligand | Synthesized/Custom | E3 ligase binding moiety |

| Sodium Cyanoborohydride (NaBH₃CN) | Sigma-Aldrich | Reducing agent |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | Reaction solvent |

| Methanol (MeOH), anhydrous | Sigma-Aldrich | Co-solvent |

| Acetic Acid, glacial | Sigma-Aldrich | Catalyst for Schiff base formation |

| Saturated Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | Aqueous workup |

| Brine | Fisher Scientific | Aqueous workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | Drying agent |

Protocol:

-

Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and the Ald-Ph-PEG3-NH-Boc linker (1.1 eq) in anhydrous DCM (0.1 M concentration relative to the E3 ligase ligand).

-

Addition of Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. This will facilitate the formation of the Schiff base.

-

Initiation of Reaction: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.

-

Addition of Reducing Agent: In a separate vial, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of anhydrous methanol. Add this solution dropwise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Quenching the Reaction: Carefully quench the reaction by the slow addition of water.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure Boc-protected Linker-E3 Ligase Ligand conjugate.

Part 2: Boc Deprotection of the Linker-E3 Ligase Ligand Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials and Reagents:

| Reagent | Supplier | Purpose |

| Boc-protected Linker-E3 Ligase Ligand | From Part 1 | Protected intermediate |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Deprotecting agent |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | Reaction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | Neutralization |

Protocol:

-

Dissolution: Dissolve the Boc-protected Linker-E3 Ligase Ligand conjugate (1.0 eq) in anhydrous DCM (0.1 M).

-

Addition of TFA: To the solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[17] Caution: TFA is corrosive and should be handled in a fume hood.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[17] The deprotection is often accompanied by the evolution of CO₂ gas.[12][13]

-

Removal of Volatiles: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with DCM or toluene can help to remove residual TFA.

-

Neutralization (Optional): If the TFA salt is not desired for the next step, dissolve the crude product in DCM and wash with saturated aqueous NaHCO₃ to obtain the free amine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The deprotected product is often used in the next step without further purification.

Part 3: Conjugation of the Deprotected Linker-E3 Ligase Ligand to a POI Ligand

This protocol describes the formation of an amide bond between the deprotected linker-E3 ligase ligand and a POI ligand containing a carboxylic acid.

Materials and Reagents:

| Reagent | Supplier | Purpose |

| Deprotected Linker-E3 Ligase Ligand | From Part 2 | Amine-reactive intermediate |

| POI Ligand with a Carboxylic Acid | Synthesized/Custom | POI binding moiety |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Sigma-Aldrich | Amide coupling reagent |

| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Non-nucleophilic base |

| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | Reaction solvent |

Protocol:

-

Dissolution: In a clean, dry round-bottom flask, dissolve the POI ligand with a carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Amine and Base: Add a solution of the deprotected Linker-E3 Ligase Ligand (1.2 eq) in anhydrous DMF, followed by the addition of DIPEA (3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule.

Characterization of the Final PROTAC

Thorough characterization of the final PROTAC molecule is essential to confirm its identity, purity, and integrity. The following analytical techniques are recommended:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and to assess its purity.[18][19][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC and to ensure the correct connectivity of the three components.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[18]

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ultimate goal of PROTAC synthesis is to create a molecule that can effectively hijack the ubiquitin-proteasome system to degrade a target protein.[1][2][] The mechanism is as follows:

Sources

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. biochempeg.com [biochempeg.com]

- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ald-PEG3-NHBoc | AxisPharm [axispharm.com]

- 9. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 16. asset.library.wisc.edu [asset.library.wisc.edu]

- 17. Boc Deprotection - TFA [commonorganicchemistry.com]

- 18. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. waters.com [waters.com]

- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Cell Surface Labeling Using Ald-Ph-PEG3-NH-Boc

Executive Summary

This guide details the application of Ald-Ph-PEG3-NH-Boc (tert-butyl (2-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)ethyl)carbamate) as a high-stability heterobifunctional linker for cell surface engineering. Unlike aliphatic aldehydes, the benzaldehyde ("Ald-Ph") moiety provides exceptional stability when forming hydrazones or oximes, eliminating the need for toxic reducing agents (e.g., NaCNBH₃) in live-cell applications.

This protocol is designed for researchers requiring site-specific, reversible, or permanent labeling of cell surface receptors using Metabolic Oligosaccharide Engineering (MOE) or Antibody-Drug Conjugate (ADC) pre-fabrication.

Key Advantages

-

Bioorthogonal Stability: The benzaldehyde forms bis-aryl hydrazones/oximes that are hydrolytically stable at physiological pH (unlike aliphatic Schiff bases).

-

Solubility: The PEG3 spacer prevents aggregation of hydrophobic payloads (fluorophores/drugs).

-

Controlled Synthesis: The Boc-protected amine allows for precise, off-cell attachment of payloads before the cell-contact step, preventing cross-reactivity.

Chemical Logic & Mechanism

The workflow relies on the Aniline-Catalyzed Oxime Ligation .[1][2][3][4] The Boc group is removed in vitro to attach a payload (fluorophore/drug). The resulting Payload-PEG-Benzaldehyde probe then reacts with aminooxy- or hydrazine-engineered cell surfaces.

Mechanism Diagram

Figure 1: Sequential workflow for converting the protected linker into a live-cell compatible probe. The critical "Click" step occurs only after the toxic deprotection chemicals are removed.

Pre-Experimental Considerations

Why Benzaldehyde?

Aliphatic aldehydes react with amines to form Schiff bases, which are unstable and require reduction with sodium cyanoborohydride (toxic to cells). The Benzaldehyde in this molecule, however, conjugates with alpha-effect nucleophiles (hydrazines/hydroxylamines) to form stable conjugates without reduction.

The "Boc" Constraint

CRITICAL: You cannot deprotect the Boc group while the molecule is attached to a live cell. The conditions required (e.g., 50% TFA) will lyse the cells. Therefore, the Amine side must be functionalized first (off-cell), or the molecule must be used on fixed cells only.

Protocol A: Synthesis of the Cell-Targeting Probe

Goal: Create a "Ready-to-Click" fluorescent probe (e.g., Ald-Ph-PEG3-FITC).

Materials

-

Ald-Ph-PEG3-NH-Boc (10 mg)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

NHS-Fluorescein (or other NHS-ester payload)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

Step-by-Step Methodology

-

Boc Deprotection:

-

Dissolve 10 mg Ald-Ph-PEG3-NH-Boc in 1 mL DCM.

-

Add 1 mL TFA slowly on ice.

-

Stir at room temperature for 1 hour.

-

Evaporate solvent under nitrogen flow. Wash the residue with cold ether (3x) to remove TFA traces.

-

Result:Ald-Ph-PEG3-NH2 (TFA salt).

-

-

Payload Conjugation:

-

Dissolve the residue in 500 µL anhydrous DMF.

-

Add 1.2 equivalents of NHS-Fluorescein.

-

Add 5 equivalents of DIPEA to neutralize the salt and catalyze the reaction.

-

Stir in the dark for 4 hours.

-

-

Purification:

-

Purify via HPLC (C18 column) or dialysis (MWCO 500 Da) against PBS to remove unreacted dye.

-

Lyophilize and store at -20°C.

-

Final Product:Ald-Ph-PEG3-Fluorophore .

-

Protocol B: Live Cell Surface Labeling (Oxime Ligation)

Goal: Label cells that have been metabolically engineered to express Aminooxy or Hydrazide groups.

Context

This protocol assumes cells have been treated with a sugar analog (e.g., Ac₄ManNO - tetraacetylated N-aminooxyacetyl-D-mannosamine) which introduces aminooxy groups into cell surface sialic acids.

Materials

-

Cells (e.g., Jurkat, HeLa) cultured with Ac₄ManNO (50 µM, 48 hours).

-

Ald-Ph-PEG3-Fluorophore (prepared in Protocol A).

-

Catalyst: Aniline (100 mM stock in PBS, pH 6.7).

-

Buffer: PBS + 1% FBS (pH 6.7 - slightly acidic pH favors oxime ligation).

Step-by-Step Methodology

-

Cell Preparation:

-

Harvest cells (if suspension) or wash adherent cells 2x with warm PBS.

-

Note: Ensure cells were cultured with the metabolic sugar for at least 24-48 hours to ensure surface expression.

-

-

Ligation Reaction:

-

Resuspend cells (1 x 10⁶ cells/mL) in Labeling Buffer (PBS, pH 6.7).

-

Add Ald-Ph-PEG3-Fluorophore to a final concentration of 50–100 µM.

-

Add Aniline to a final concentration of 10 mM.[1]

-

Expert Insight: Aniline acts as a nucleophilic catalyst, accelerating the reaction 10-100x via a protonated Schiff base intermediate (see Reference 2).

-

-

Incubation:

-

Incubate for 30–60 minutes at 4°C (to prevent endocytosis) or Room Temperature (for faster labeling).

-

Keep in the dark.

-

-

Washing & Analysis:

-

Centrifuge (300 x g, 5 min) and remove supernatant.

-

Wash 3x with cold PBS containing 1% BSA to remove excess probe.

-

Analyze via Flow Cytometry or Confocal Microscopy.

-

Data Summary: Reaction Conditions

| Parameter | Optimized Condition | Reason |

| pH | 6.5 – 7.0 | Balances nucleophilicity of aminooxy group and protonation of aldehyde oxygen. |

| Catalyst | 10 mM Aniline | Accelerates rate-determining dehydration step; essential for micromolar concentrations. |

| Probe Conc. | 50 – 100 µM | Drives reaction kinetics on the cell surface (pseudo-first order). |

| Temperature | 4°C | Prevents internalization of the receptor-probe complex during labeling. |

Alternative Application: Antibody-Drug Conjugate (ADC) Linker

If not using metabolic engineering, this molecule serves as an excellent linker for creating ADCs.

-

Drug Attachment: Conjugate the Drug-COOH to the NH2 of the linker (after Boc removal).

-

Antibody Activation: Modify the Antibody with a Hydrazino-Nicotinamide (HyNic) linker.

-

Conjugation: Mix the Ald-Ph-PEG-Drug with HyNic-Antibody. The Bis-Aryl Hydrazone bond formed is stable and UV-traceable (absorbance at 354 nm).

Troubleshooting & Critical Controls

Control Groups

-

Negative Control: Cells cultured without the metabolic sugar (Ac₄ManNO) but treated with the probe. Signal should be <1% of experimental.

-

Competition Control: Pre-incubate cells with excess free benzaldehyde (non-fluorescent) before adding the probe.

Common Issues

-

Low Signal:

-

High Background:

-

Hydrophobic dye sticking to membrane. Use the PEG3 linker (intrinsic to this molecule) to your advantage, but ensure thorough washing with BSA-containing buffer.

-

References

-

Metabolic Oligosaccharide Engineering (MOE)

-

Aniline Catalysis Mechanism

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Link

-

-

Benzaldehyde Stability in Bioconjugation

-

Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody–drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate Chemistry, 26(2), 176-192. Link

-

-

Cell Surface Labeling Protocols

Sources

- 1. researchgate.net [researchgate.net]

- 2. Live cell labeling of native intracellular bacterial receptors using aniline-catalyzed oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. BioKB - Relationship - aniline - activates - oxime [biokb.lcsb.uni.lu]

- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. Asking more from metabolic oligosaccharide engineering - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Engineering Dynamic Covalent Hydrogels with Ald-Ph-PEG3-NH-Boc

Executive Summary

This guide details the application of Ald-Ph-PEG3-NH-Boc (Aldehyde-Phenyl-PEG3-Amine-Boc), a heterobifunctional linker designed for precision hydrogel engineering. Unlike standard aliphatic aldehyde linkers, the incorporation of a phenyl group adjacent to the aldehyde (benzaldehyde) significantly enhances the hydrolytic stability of the resulting Schiff base or hydrazone bonds while maintaining their dynamic reversibility.

This molecule is primarily used to functionalize polymer backbones (e.g., PEG, Gelatin, Hyaluronic Acid) to create "macromers" capable of forming dynamic covalent networks. These networks exhibit self-healing properties , injectability (shear-thinning) , and pH-responsive degradation , making them ideal for drug delivery and tissue engineering scaffolds.

Molecule Profile & Mechanism[1][2][3][4]

The "Benzaldehyde Advantage"

The core value of Ald-Ph-PEG3-NH-Boc lies in its aromatic aldehyde. In dynamic covalent chemistry, the equilibrium constant (

-

Aliphatic Aldehydes (Standard): Form unstable imines/hydrazones that hydrolyze too rapidly in physiological media, leading to premature gel erosion.

-

Benzaldehydes (Ald-Ph-): The conjugation of the aldehyde with the phenyl ring stabilizes the C=N bond via resonance. This creates a "Goldilocks" zone: the bond is stable enough to maintain structural integrity at pH 7.4 but dynamic enough to allow reshuffling (self-healing) and hydrolysis at acidic pH (e.g., tumor microenvironments, pH 5.0-6.5).